molecular formula C15H30O3 B1253384 (14R)-14-hydroxypentadecanoic acid

(14R)-14-hydroxypentadecanoic acid

Cat. No.: B1253384
M. Wt: 258.4 g/mol
InChI Key: ZKOKHYPUQUATDA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(14R)-14-hydroxypentadecanoic acid is an (omega-1)-hydroxy fatty acid that is pentadecanoic acid in which the 14-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a long-chain fatty acid. It derives from a pentadecanoic acid.

Scientific Research Applications

1. Production in Biocatalysis

(14R)-14-hydroxypentadecanoic acid can be produced through biocatalysis. For instance, a study by Schneider et al. (1998) described a multi-step product recovery process for hydroxypentadecanoic acids, including this compound, using biotransformation of pentadecanoic acid by E. coli cells expressing cytochrome P450 BM-3 monooxygenase. This process emphasizes the stereoselective nature of cytochrome P450 BM-3 monooxygenase in oxidizing pentadecanoic acid to optically pure this compound (Schneider, Wubbolts, Sanglard, & Witholt, 1998).

2. Intracellular Signaling

Derguini et al. (1994) reported the intracellular signaling activity of synthetic forms of 14-hydroxy-4,14-retro-retinol, including this compound. This compound, being a metabolite of retinol, was found to promote the growth of B lymphocytes in culture and activate T lymphocytes by antigen receptor-mediated signals. The study highlighted that all enantiomers of 14-hydroxy-4,14-retro-retinol, including the (14R) enantiomer, exhibited similar activity in these biological processes (Derguini, Nakanishi, Hämmerling, & Buck, 1994).

Properties

Molecular Formula

C15H30O3

Molecular Weight

258.4 g/mol

IUPAC Name

(14R)-14-hydroxypentadecanoic acid

InChI

InChI=1S/C15H30O3/c1-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1

InChI Key

ZKOKHYPUQUATDA-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CCCCCCCCCCCCC(=O)O)O

SMILES

CC(CCCCCCCCCCCCC(=O)O)O

Canonical SMILES

CC(CCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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